molecular formula C16H17ClN2O4S B018909 (1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox CAS No. 106773-36-8

(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox

Cat. No. B018909
M. Wt: 368.8 g/mol
InChI Key: PBKFYMCZYNFVIA-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox is a chemical compound with potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox is not fully understood. However, it is believed to act as an inhibitor of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Biochemical And Physiological Effects

(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox has been shown to have antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been shown to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using (1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox in lab experiments include its broad-spectrum antibacterial activity and low toxicity. However, its limited solubility in water and some organic solvents can be a limitation for some experiments.

Future Directions

There are several future directions for the research and development of (1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox. These include the synthesis of new analogs with improved antibacterial activity and lower toxicity, the development of new analytical methods for the detection and quantification of related compounds, and the investigation of its potential therapeutic applications in humans.
Conclusion:
In conclusion, (1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its broad-spectrum antibacterial activity and low toxicity make it a promising candidate for the development of new antibacterial agents. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of (1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it can be found in reliable sources.

Scientific Research Applications

(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a starting material for the synthesis of new compounds with potential therapeutic properties. It can also be used as a reference compound for the development of analytical methods for the detection and quantification of related compounds.

properties

CAS RN

106773-36-8

Product Name

(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15/h2-5,12,15H,6-8,18H2,1H3/t12-,15-/m1/s1

InChI Key

PBKFYMCZYNFVIA-IUODEOHRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3N)CCl

SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl

Origin of Product

United States

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